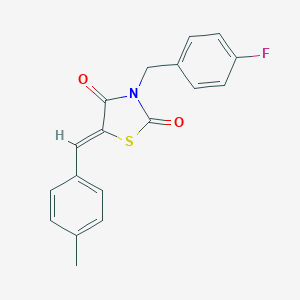
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolidinedione derivative that has been synthesized using various methods. In
作用機序
The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have suggested that it works by inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of glucose and lipids. It has also been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of using (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potential anticancer properties. It can be used to study the mechanisms of cancer cell death and inhibition of tumor growth. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its effects on other diseases, such as diabetes and inflammation. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of (5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been achieved using various methods. One of the most common methods involves the reaction of 4-fluorobenzylamine with 4-methylbenzaldehyde in the presence of thiosemicarbazide. The resulting product is then cyclized to form the thiazolidinedione derivative. Other methods involve the use of different starting materials and reagents to achieve the same product.
科学的研究の応用
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has shown potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce cell death in various cancer cell lines. It has also been shown to inhibit the growth of tumors in animal models.
特性
製品名 |
(5Z)-3-(4-fluorobenzyl)-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H14FNO2S |
分子量 |
327.4 g/mol |
IUPAC名 |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H14FNO2S/c1-12-2-4-13(5-3-12)10-16-17(21)20(18(22)23-16)11-14-6-8-15(19)9-7-14/h2-10H,11H2,1H3/b16-10- |
InChIキー |
RMAWHYXMHFKRNK-YBEGLDIGSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(3-iodobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302064.png)
![N'-[2-(allyloxy)-3-methoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302065.png)
![N'-(2-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302066.png)
![N'-{[1-(cyanomethyl)-1H-indol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302067.png)
![N-[(Z)-(1-ethylindol-3-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide](/img/structure/B302068.png)
![N'-(3-chloro-4-isopropoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302070.png)
![N'-[3-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302071.png)
![N'-[2-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302074.png)
![2-Ethoxy-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenyl acetate](/img/structure/B302076.png)
![N'-(3-bromo-4-methylbenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302078.png)
![N'-[(5-{2-nitro-4,5-dimethylphenyl}-2-furyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302079.png)
![N'-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302080.png)
![N'-[2-(cyanomethoxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302082.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)